molecular formula C19H24N4O7S2 B3307482 N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-4-nitrobenzenesulfonamide CAS No. 933218-34-9

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-4-nitrobenzenesulfonamide

Cat. No. B3307482
CAS RN: 933218-34-9
M. Wt: 484.6 g/mol
InChI Key: HFAVHOYGSHTYTM-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative, which is a functional group that is often found in various pharmaceutical drugs. The presence of the piperazine ring and the methoxyphenyl group could suggest potential biological activity, as these structures are common in many bioactive compounds .


Molecular Structure Analysis

The compound contains a piperazine ring, which is a heterocyclic amine. This ring is attached to a methoxyphenyl group and a sulfonamide group. The nitrobenzenesulfonamide part of the molecule suggests the presence of a nitro group attached to a benzene ring, which is in turn attached to a sulfonamide group.

Mechanism of Action

Target of Action

The primary targets of this compound are acetylcholinesterase (AChE) and alpha1-adrenergic receptors (α1-AR) . AChE is a key enzyme involved in the termination of impulse transmission by rapid hydrolysis of the neurotransmitter acetylcholine in numerous cholinergic pathways in the central and peripheral nervous systems . The α1-ARs are a class of G-protein-coupled receptors (GPCRs) that play a significant role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound acts as an inhibitor of AChE , thus increasing central cholinergic neurotransmission . It also shows affinity towards α1-ARs , indicating its potential role as an antagonist . The interaction of the compound with these targets leads to changes in the physiological responses mediated by these receptors.

Biochemical Pathways

The inhibition of AChE leads to an increase in the concentration of acetylcholine at the synapse, enhancing cholinergic neurotransmission . On the other hand, the antagonistic action on α1-ARs can lead to relaxation of smooth muscles in the blood vessels, lower urinary tract, and prostate .

Pharmacokinetics

The compound has shown adequate pharmacokinetic properties supported by in silico studies . .

Result of Action

The compound’s action results in improved short-term memory and anxiety levels in animal models, as observed in behavioral tests . It also attenuates the neurotoxic effects of certain neurotoxic agents, as evidenced by the improvement in performance in behavioral tests and lowering of AChE activity .

properties

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O7S2/c1-30-19-5-3-2-4-18(19)21-11-13-22(14-12-21)31(26,27)15-10-20-32(28,29)17-8-6-16(7-9-17)23(24)25/h2-9,20H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFAVHOYGSHTYTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CCNS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-4-nitrobenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-4-nitrobenzenesulfonamide
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N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-4-nitrobenzenesulfonamide
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N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-4-nitrobenzenesulfonamide
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N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-4-nitrobenzenesulfonamide
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N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-4-nitrobenzenesulfonamide
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N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-4-nitrobenzenesulfonamide

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